5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-benzo[d]imidazole
CAS No.: 317830-46-9
Cat. No.: VC18463087
Molecular Formula: C19H31BN2O3Si
Molecular Weight: 374.4 g/mol
* For research use only. Not for human or veterinary use.
![5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-benzo[d]imidazole - 317830-46-9](/images/structure/VC18463087.png)
Specification
CAS No. | 317830-46-9 |
---|---|
Molecular Formula | C19H31BN2O3Si |
Molecular Weight | 374.4 g/mol |
IUPAC Name | trimethyl-[2-[[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzimidazol-1-yl]methoxy]ethyl]silane |
Standard InChI | InChI=1S/C19H31BN2O3Si/c1-18(2)19(3,4)25-20(24-18)15-8-9-17-16(12-15)21-13-22(17)14-23-10-11-26(5,6)7/h8-9,12-13H,10-11,14H2,1-7H3 |
Standard InChI Key | KWOYHFAZDBIHTK-UHFFFAOYSA-N |
Canonical SMILES | B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2)N(C=N3)COCC[Si](C)(C)C |
Introduction
2.1. (4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzene
This compound, also known as phenylboronic acid pinacol ester, is a common reagent in Suzuki-Miyaura cross-coupling reactions. It has a molecular formula of C12H17BO2 and a molecular weight of 204.07 g/mol. Its melting point ranges from 27-31 °C, and it has a boiling point of 130°C at 20 mmHg .
2.2. 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine
This compound is another example of a boronic ester, with a molecular formula of C10H15BN2O2. It is used in similar cross-coupling reactions and has applications in organic synthesis .
2.3. 1-Ethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole
This compound is a boronic ester derivative of pyrazole, with a molecular formula of C11H19BN2O2 and a molecular weight of 222.092 g/mol. It is also used in organic synthesis, particularly in reactions involving pyrazole rings .
3.1. Synthesis
The synthesis of 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-benzo[d]imidazole would likely involve the reaction of a benzimidazole derivative with a boronic ester precursor. This could involve a series of steps including protection, coupling, and deprotection reactions.
3.2. Applications
Boronic esters are widely used in cross-coupling reactions, such as the Suzuki-Miyaura reaction, to form carbon-carbon bonds. The presence of the benzimidazole ring suggests potential applications in pharmaceuticals or materials science, given the biological activity of benzimidazole derivatives .
Research Findings
While specific research findings on 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-benzo[d]imidazole are not available, related compounds have shown promise in various fields:
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Antimicrobial Activity: Benzimidazole derivatives have been studied for their antimicrobial properties .
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Anticancer Activity: Certain benzimidazole compounds have shown anticancer activity, although this is more common with different structural modifications .
Data Tables
Given the lack of specific data on the compound , we can provide a general table summarizing properties of related boronic esters:
Compound | Molecular Formula | Molecular Weight | Melting Point |
---|---|---|---|
(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzene | C12H17BO2 | 204.07 g/mol | 27-31 °C |
5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine | C10H15BN2O2 | Not specified | Not specified |
1-Ethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole | C11H19BN2O2 | 222.092 g/mol | Not specified |
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